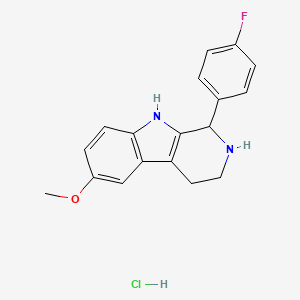
1-(4-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(4-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride is a derivative of tetrahydro-β-carboline, which is a structural framework present in a variety of natural and synthetic compounds. These compounds have been studied for their potential biological activities, including antioxidant, cytotoxic, and hepatoprotective effects. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from related derivatives.
Synthesis Analysis
The synthesis of tetrahydro-β-carboline derivatives can involve various methods, including the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that occurs during the heating of foods. For instance, derivatives such as BEN, ANI, ACE, and VAN were prepared using 5-methoxytryptamine and food flavors in an aqueous medium . Another method involves a multi-step reaction process, as seen in the synthesis of a tetrahydro-β-carboline derivative with acetylcholinesterase inhibitory activity . The synthesis of positional isomers of tetrahydro-β-carboline derivatives has also been reported, with variations in the substituents leading to different biological activities .
Molecular Structure Analysis
The molecular structure of tetrahydro-β-carboline derivatives is characterized by spectroscopic methods such as NMR, UV, IR, and MS. Single crystal X-ray diffraction techniques have been used to confirm the structure of synthesized compounds . Conformational and NBO (Natural Bond Orbital) analysis have been performed to understand the electronic structure and interactions within the molecules .
Chemical Reactions Analysis
Tetrahydro-β-carboline derivatives can undergo various chemical reactions. For example, acetylation of dichlorophosphoryl-substituted derivatives of tetrahydro-β-carbolin-1-ones has been observed to yield high product yields under mild conditions . The reactivity of these compounds can be influenced by the presence of different substituents and their positions on the tetrahydro-β-carboline framework.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydro-β-carboline derivatives are influenced by their molecular structure. These compounds have been found in biological samples such as urine, where they can occur as both free and conjugated compounds . The presence of different substituents can affect the solubility, stability, and reactivity of these molecules. For instance, the antioxidant and cytotoxic properties of 6-methoxytetrahydro-β-carbolines have been investigated, showing that these derivatives exhibit moderate antioxidant properties and varying degrees of cytotoxicity .
Wissenschaftliche Forschungsanwendungen
Antioxidant and Cytotoxicity Properties
- 6-Methoxytetrahydro-β-carboline Derivatives: Research on various 6-methoxytetrahydro-β-carboline derivatives, including derivatives similar to 1-(4-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, has shown that they possess moderate antioxidant properties. These properties were evaluated using DPPH, ABTS, and FRAP assays. Additionally, these derivatives exhibited mild toxicity at effective antioxidative concentrations but were found to be safer compared to other drugs like 5-fluorouracil and cisplatin on certain cell lines (Goh et al., 2015).
Synthesis and Characterization
- Synthesis Optimization: The synthesis conditions for creating 6-methoxy-tetrahydro-β-carboline derivatives have been optimized using LC-MS for maximum yields. Conditions such as catalyst loading, temperature, and time were optimized to achieve yields greater than 70% (Goh, Mordi, & Mansor, 2015).
Enzymatic Strategy for Derivative Resolution
- Enzymatic Catalysis: Studies involving the synthesis of new 1-Hydroxymethyl Tetrahydro-β-carboline derivatives, including ones similar to the compound of interest, showed successful enantiomer resolution through enzyme-catalyzed asymmetric acylation. This approach yielded high enantiomeric excess values (ee≥96%) (Megyesi, Forró, & Fülöp, 2016).
Pharmacological Studies
- Pharmacological Actions: Preliminary pharmacological studies on compounds structurally similar to 1-(4-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride, like 1-(4-pyridyl) and 6-methoxy-1-(4-pyridyl)-beta-carboline, have been conducted. These studies indicated that the compounds did not show significant sedative, analgesic, or antidepressant activity in the doses employed (Wiertek & Michaluk, 1975).
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O.ClH/c1-22-13-6-7-16-15(10-13)14-8-9-20-17(18(14)21-16)11-2-4-12(19)5-3-11;/h2-7,10,17,20-21H,8-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULUVLFUYCBUJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCNC3C4=CC=C(C=C4)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-6-methoxy-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

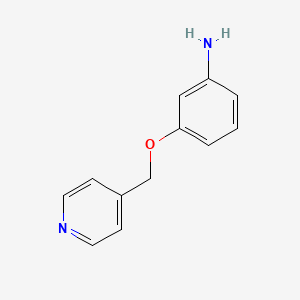
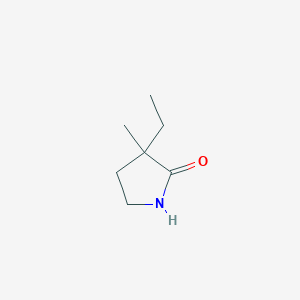
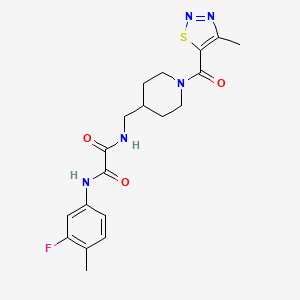
![N-(5-cyanothiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2506503.png)
![N-[(2-Chlorophenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2506504.png)

![5-Methyl-2-[[1-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2506507.png)
![2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-methyl-N-phenylacetamide](/img/structure/B2506509.png)
![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(2-ethylpiperidin-1-yl)methanone](/img/structure/B2506511.png)
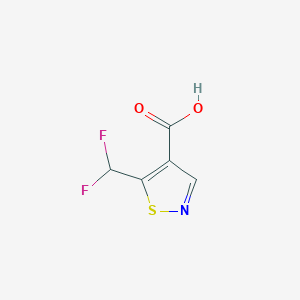

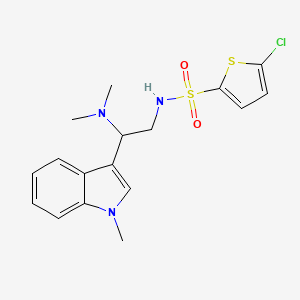
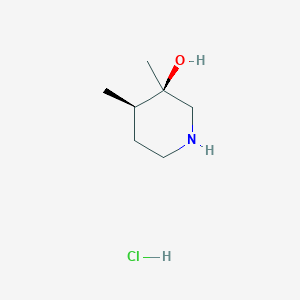
![N-(3-acetamidophenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2506522.png)